6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Benzoxazinoid chemistry Hydrolytic stability Chemical procurement

6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 53412-38-7) is a heterocyclic benzoxazinoid belonging to the lactam subclass of the 1,4-benzoxazin-3-one family, characterized by a single hydroxyl substituent at the 6-position of the fused benzo-oxazinone ring system. With a molecular formula of C₈H₇NO₃, molecular weight of 165.15 g/mol, and a computed XLogP3 of 0.5, this off-white crystalline solid (melting point 267–270 °C) bears a rotatable bond count of zero, conferring conformational rigidity.

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 53412-38-7
Cat. No. B1312717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one
CAS53412-38-7
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)O
InChIInChI=1S/C8H7NO3/c10-5-1-2-7-6(3-5)9-8(11)4-12-7/h1-3,10H,4H2,(H,9,11)
InChIKeyLHKBWBHDGQXLDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 53412-38-7): A Lactam Benzoxazinoid Scaffold for Chemical Biology and Agrochemical Procurement


6-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 53412-38-7) is a heterocyclic benzoxazinoid belonging to the lactam subclass of the 1,4-benzoxazin-3-one family, characterized by a single hydroxyl substituent at the 6-position of the fused benzo-oxazinone ring system [1]. With a molecular formula of C₈H₇NO₃, molecular weight of 165.15 g/mol, and a computed XLogP3 of 0.5, this off-white crystalline solid (melting point 267–270 °C) bears a rotatable bond count of zero, conferring conformational rigidity [1][2]. It occurs as a plant secondary metabolite in Gramineae species and is accessed synthetically via acylation of 4-aminophenol followed by cyclization . The compound is cataloged under 126 patent families and is commercially positioned as a protein degrader building block [3][4].

Why 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one Cannot Be Replaced by DIBOA, DIMBOA, or Other In-Class Benzoxazinoids


Benzoxazinoids are not a monolithic compound class; the critical structural divide lies between hydroxamic acids (bearing an N–OH at position 4, e.g., DIBOA and DIMBOA) and lactams (bearing an N–H at position 4, as in the target compound) [1]. This single atom substitution fundamentally alters hydrolytic stability: hydroxamic acid benzoxazinoids are more reactive and undergo spontaneous aqueous hydrolysis to benzoxazolinones with significantly shorter half-lives than their lactam counterparts [1][2]. The target compound's hydroxyl group resides solely at position 6 on the aromatic ring—unlike DIBOA (2,4-dihydroxy substitution including the labile hemiacetal at C2) or DIMBOA (2,4-dihydroxy-7-methoxy)—eliminating the reactive hemiacetal center and the electrophilic hydroxamic acid function that drives off-target reactivity in natural benzoxazinoids [3]. Consequently, generic substitution with DIBOA, DIMBOA, HBOA, or the unsubstituted parent scaffold 2H-1,4-benzoxazin-3(4H)-one would introduce divergent stability profiles, altered hydrogen-bonding capacity, and distinct biological target engagement that cannot be assumed equivalent without explicit experimental validation [4].

Quantitative Differentiation Evidence for 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 53412-38-7) Against Closest Analogs


Lactam vs. Hydroxamic Acid Structural Class: Hydrolytic Stability Advantage

The target compound is a lactam benzoxazinoid (N–H at position 4), whereas the most abundant natural benzoxazinoids DIBOA and DIMBOA are hydroxamic acids (N–OH at position 4). This distinction has a direct and quantifiable impact on aqueous stability: hydroxamic acid benzoxazinoids undergo spontaneous hydrolysis to benzoxazolinones in aqueous solution with half-lives on the order of hours, while lactam benzoxazinoids (including the target compound and its structural relatives BOA and MBOA) demonstrate substantially longer aqueous persistence [1][2]. Although direct hydrolytic half-life measurements for the specific 6-hydroxy lactam have not been published in peer-reviewed form, the class-level stability hierarchy—hydroxamic acids << lactams—is firmly established in the benzoxazinoid literature and is corroborated by the compound's room-temperature storage classification [3].

Benzoxazinoid chemistry Hydrolytic stability Chemical procurement

Six-Position Hydroxyl Substitution vs. Two-Position Hemiacetal: Absence of Reactive Electrophilic Center

The target compound carries a single aromatic hydroxyl at position 6 and lacks the hemiacetal function at C2 that defines DIBOA and DIMBOA. In DIBOA, the C2 hemiacetal is in equilibrium with an open-chain aldehyde form that reacts with nucleophiles such as thiols and amines, contributing to off-target electrophilic reactivity [1]. Bravo and Lazo (1996) demonstrated that blocking the hemiacetal aperture of DIBOA (compounds 5 and 6 in their study) significantly decreased antialgal activity, confirming that the C2 hemiacetal is a pharmacophoric element for certain bioactivities—yet one that the target compound entirely lacks [1]. Conversely, Otsuka et al. (1988) showed that a free hydroxyl at the 2-position is important for anti-inflammatory histamine release inhibition in the benzoxazinone skeleton, whereas the target compound's hydroxyl resides at position 6, predicting a distinct biological profile [2].

Structure-activity relationship Electrophilic reactivity Benzoxazinoid pharmacology

Physicochemical Property Differentiation: LogP, Melting Point, and Conformational Rigidity vs. Natural Benzoxazinoids

The target compound exhibits a computed LogP of 0.45–0.50 and a polar surface area (PSA) of 58.6–59 Ų, with zero rotatable bonds [1][2]. In comparison, DIBOA and DIMBOA carry additional hydroxyl (and methoxy) substituents that increase hydrogen-bond donor/acceptor counts and molecular flexibility, lowering their effective LogP and altering membrane permeability. The target compound's melting point of 267–270 °C (as reported by BOC Sciences and ChemBlink) is substantially higher than that of the unsubstituted parent scaffold 2H-1,4-benzoxazin-3(4H)-one (CAS 5466-88-6, MW 149.15, typically lower-melting), reflecting the strong intermolecular hydrogen-bonding network enabled by the 6-OH and 3-keto lactam functions in a rigid planar framework [3]. An alternative melting point of 135–138 °C has also been reported (ChemShuttle), suggesting possible polymorphism .

Physicochemical profiling Drug-likeness Solid-state characterization

Patent Footprint and Commercial Positioning as a Protein Degrader Building Block

According to PubChemLite data, 6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is referenced in 126 patent families, with zero primary literature articles indexed—indicating that its primary documented utility lies in proprietary and industrial applications rather than academic publication [1]. In contrast, DIBOA and DIMBOA have extensive primary literature (>500 publications combined) focused on their natural product roles in plant defense. The target compound is commercially cataloged under the 'Protein Degrader Building Blocks' product family by multiple suppliers including Aladdin Scientific/CalpacLab, positioning it for use in proteolysis-targeting chimera (PROTAC) synthesis and molecular glue development [2]. This commercial categorization is not shared by DIBOA, DIMBOA, or HBOA, which are typically cataloged as natural product reference standards or plant secondary metabolites. Additionally, benzoxazinone derivatives appear in patent WO2015112081A1 as KLK7/KLK5/KLK14 protease inhibitors for dermatological applications, and in patent literature as oxazine-based fluorophore scaffolds for in vivo nerve imaging [3].

Targeted protein degradation PROTAC building blocks Chemical biology procurement

Topoisomerase II Inhibition and DNA Binding: Vendor-Reported Pharmacological Profile Differentiating from Natural Hydroxamic Acid Benzoxazinoids

Vendor technical datasheets from Biosynth and CymitQuimica report that 6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one is a topoisomerase II inhibitor that binds to DNA and prevents unwinding of DNA strands by inhibiting topoisomerase II–DNA complex formation . This mechanism is mechanistically distinct from the antimicrobial, antialgal, and allelopathic activities predominantly reported for DIBOA and DIMBOA, which act primarily through electrophilic reactivity of the hydroxamic acid function and the C2 hemiacetal/aldehyde [1]. The target compound is also described as possessing vasotropic properties and anti-inflammatory activity, with reported immunosuppressant effects in animals and humans and application in dermatological and respiratory disease treatment . However, it must be noted that no peer-reviewed publication was identified that reports IC₅₀, Kᵢ, or other quantitative target engagement data specifically for this compound against human topoisomerase II; the available pharmacological claims originate from vendor product descriptions and require independent validation.

Topoisomerase II inhibition DNA binding Anticancer pharmacology

Optimal Procurement and Application Scenarios for 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 53412-38-7)


Targeted Protein Degradation (PROTAC) Linker and E3 Ligase Ligand Synthesis

The compound's commercial classification as a 'Protein Degrader Building Block' and its availability from multiple synthetic suppliers at 95–98%+ purity make it a suitable starting material for constructing heterobifunctional PROTAC molecules [1]. Its zero rotatable bonds, moderate LogP (0.45–0.50), and conformational rigidity are favorable properties for minimizing the entropic penalty of ternary complex formation, a critical parameter in degrader design. The 6-hydroxyl group provides a straightforward synthetic handle for linker attachment via etherification or esterification, while the lactam N–H at position 4 offers a secondary derivatization site. Researchers should request batch-specific COA data (NMR, HPLC) from suppliers such as Bidepharm or Enamine to confirm purity before use in degrader library synthesis .

Medicinal Chemistry Scaffold for Kinase and Protease Inhibitor Programs

The benzoxazinone core is a recognized bioisostere in kinase inhibitor design and has been employed in bacterial topoisomerase II inhibitor programs [1]. The 126-patent footprint of this specific compound suggests substantial industrial investment in its derivatives. The 6-hydroxyl group enables late-stage functionalization via O-alkylation, Mitsunobu reaction, or sulfonylation, while the lactam carbonyl at position 3 can participate in key hydrogen-bonding interactions with hinge-region residues in kinase ATP-binding pockets. Patent WO2015112081A1 explicitly claims benzoxazinone derivatives as KLK7/KLK5/KLK14 protease inhibitors for Netherton syndrome and inflammatory skin diseases, providing a validated therapeutic hypothesis for programs utilizing this scaffold .

Agrochemical Lead Discovery Leveraging Natural Product Inspiration Without Hydroxamic Acid Instability

Natural benzoxazinoids DIBOA and DIMBOA are established allelopathic and antimicrobial agents, but their hydroxamic acid structure confers poor field stability and rapid aqueous degradation [1]. The target compound retains the 1,4-benzoxazin-3-one scaffold responsible for bioactivity while replacing the labile hydroxamic acid with a stable lactam and eliminating the reactive C2 hemiacetal. For agrochemical discovery programs seeking benzoxazinoid-inspired leads with improved environmental persistence and formulation stability, this compound serves as a more developable starting point. Its documented natural occurrence in Gramineae plants and reported insect-resistant/antibacterial activity support its relevance to crop protection applications .

Dermatological and Anti-Inflammatory Research Programs

Vendor sources report that this compound possesses vasotropic, anti-inflammatory, and immunosuppressant properties, with specific application in dermatological disease treatment [1]. While peer-reviewed quantitative pharmacology data remain limited, the benzoxazinoid class has established anti-inflammatory activity demonstrated by Otsuka et al. (1988), who showed that benzoxazinoids from Coix lachryma-jobi inhibit histamine release from rat mast cells, with structure-activity relationships highlighting the importance of specific hydroxyl positioning . The target compound's distinct 6-OH substitution pattern (vs. the 2-OH critical for activity in Otsuka's study) makes it a valuable comparator for dissecting the structural determinants of benzoxazinoid anti-inflammatory pharmacology. Procurement of both the target compound and its 2-hydroxy positional isomer would enable systematic SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.